molecular formula C5H7N5 B6145243 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile CAS No. 863191-04-2

2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile

Cat. No.: B6145243
CAS No.: 863191-04-2
M. Wt: 137.14 g/mol
InChI Key: BCHCDXUEXRWTKW-UHFFFAOYSA-N
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Description

2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile is an organic compound with the molecular formula C5H7N5. It is a derivative of tetrazole, a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound is particularly interesting due to its unique structure, which combines a tetrazole ring with a nitrile group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile typically involves the reaction of 2-methylpropanenitrile with sodium azide and a suitable catalyst under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids under specific conditions.

    Reduction: The compound can be reduced to form amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of advanced materials, including polymers and explosives.

Mechanism of Action

The mechanism of action of 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile is unique due to its combination of a tetrazole ring and a nitrile group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of new compounds with diverse applications in various fields.

Properties

CAS No.

863191-04-2

Molecular Formula

C5H7N5

Molecular Weight

137.14 g/mol

IUPAC Name

2-methyl-2-(2H-tetrazol-5-yl)propanenitrile

InChI

InChI=1S/C5H7N5/c1-5(2,3-6)4-7-9-10-8-4/h1-2H3,(H,7,8,9,10)

InChI Key

BCHCDXUEXRWTKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=NNN=N1

Purity

95

Origin of Product

United States

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